An In-depth Technical Guide to 5-(2-Nitrophenyl)-2-furaldehyde: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 5-(2-Nitrophenyl)-2-furaldehyde: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Nitrophenyl)-2-furaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis, and known biological activities, presenting quantitative data in accessible formats and outlining relevant experimental methodologies.
Chemical Identity and Structure
5-(2-Nitrophenyl)-2-furaldehyde is an organic compound featuring a furan ring substituted with a nitrophenyl group at the 5-position and an aldehyde group at the 2-position.
Chemical Structure:
Caption: 2D representation of 5-(2-Nitrophenyl)-2-furaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 20000-96-8[1] |
| Molecular Formula | C₁₁H₇NO₄[1] |
| Molecular Weight | 217.18 g/mol [1] |
| IUPAC Name | 5-(2-nitrophenyl)furan-2-carbaldehyde |
| SMILES | O=Cc1ccc(o1)c2ccccc2--INVALID-LINK--[O-] |
| InChI Key | QBYRUURYXPVDAK-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 5-(2-Nitrophenyl)-2-furaldehyde are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow crystalline solid[2] |
| Melting Point | 94-97 °C[1] |
| Boiling Point | 105-107 °C at 30 mmHg[1] |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water.[2] |
Synthesis and Characterization
5-(2-Nitrophenyl)-2-furaldehyde can be synthesized through various organic reactions, with the Suzuki-Miyaura coupling being a common and effective method.
Synthesis Workflow
Caption: Suzuki-Miyaura coupling for synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the synthesis of aryl-substituted furans via Suzuki-Miyaura coupling is as follows. Note that specific quantities and reaction conditions may require optimization.
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Reaction Setup: To a solution of 5-bromo-2-furaldehyde in a suitable solvent (e.g., 1,4-dioxane), add (2-nitrophenyl)boronic acid, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base (e.g., 2M sodium carbonate).[3]
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Reaction Execution: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90 °C) overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.[3] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure 5-(2-Nitrophenyl)-2-furaldehyde.
Characterization
The structure and purity of the synthesized compound are confirmed by standard spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde carbonyl group (around 1670 cm⁻¹), the nitro group (around 1526 cm⁻¹), and the aromatic C-H and C=C bonds.[4]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.[3][4]
Chemical Reactivity
The presence of the aldehyde and nitro functional groups makes 5-(2-Nitrophenyl)-2-furaldehyde a versatile intermediate for further chemical transformations.
Caption: Key reactions of the title compound.
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Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones.[2]
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Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. For instance, it can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[2]
-
Electrophilic Aromatic Substitution: The nitrophenyl ring can undergo further electrophilic substitution reactions, although the nitro group is deactivating.
Biological Activity and Potential Applications
Derivatives of 5-nitrofuran are known to exhibit a range of biological activities, suggesting that 5-(2-Nitrophenyl)-2-furaldehyde could be a valuable scaffold in drug discovery.
Table 3: Reported Biological Activities of Related Nitrofuran Derivatives
| Activity | Description | References |
| Antibacterial | Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. | [5][6] |
| Antifungal | Some nitrofuran derivatives exhibit activity against fungal pathogens such as Candida albicans. | [4][7] |
| Anticancer | Certain 5-nitrofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines. | [8] |
| Trypanocidal | Hydrazone derivatives of 5-nitro-2-furaldehyde have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. |
Mechanism of Action
The biological activity of many nitroaromatic compounds, including nitrofurans, is often attributed to the enzymatic reduction of the nitro group within the target cells. This process can lead to the formation of reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.
Caption: General mechanism of nitrofuran bioactivity.
Drug Development Potential
The diverse biological activities of nitrofuran derivatives make 5-(2-Nitrophenyl)-2-furaldehyde an attractive starting point for the development of new therapeutic agents. Its chemical structure can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of various hydrazone derivatives has been a successful strategy in developing potent trypanocidal agents.
Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial and antifungal activity of 5-(2-Nitrophenyl)-2-furaldehyde and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[9]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compound on mammalian cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be calculated.[2]
Conclusion
5-(2-Nitrophenyl)-2-furaldehyde is a versatile chemical entity with a well-defined structure and a range of interesting chemical and potential biological properties. Its synthesis is achievable through established methods like the Suzuki-Miyaura coupling, and its reactive functional groups provide a platform for the generation of diverse chemical libraries. The known antimicrobial and cytotoxic activities of related nitrofuran compounds underscore the potential of 5-(2-Nitrophenyl)-2-furaldehyde as a lead scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy 5-(2-Nitrophenyl)-2-furaldehyde (EVT-296925) | 20000-96-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
